1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-5(9)7-6(8)3-2-4-10-7;;/h2-5H,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSCQEPBLFCSKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3-fluoropyridine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high yield. Purification steps such as crystallization and recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Scientific Research Applications
- Building Block in Organic Synthesis 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride serves as a crucial building block in synthesizing more complex organic molecules.
- Ligand in Receptor Binding Studies It is explored as a ligand in receptor binding studies, potentially leading to the discovery of new therapeutic agents.
- Organic Buffer This compound can be utilized as an organic buffer for biological and biochemical applications .
This compound's biological activity is attributed to its ability to interact with biological receptors. The fluorine atom on the pyridine ring enhances these interactions, potentially modulating receptor activity.
Potential Biological Activities:
- Anticancer Properties: Derivatives of this compound may inhibit cancer cell proliferation, with studies on structurally similar compounds showing inhibitory effects on breast (MCF-7) and lung (A-549) cancer cell lines. Related compounds have demonstrated significant cytotoxicity against cancer cell lines, with some exhibiting IC50 values in the low micromolar range, indicating potent antiproliferative effects. Investigations into the mechanism of action have revealed that these compounds can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. This suggests that the compound may not only inhibit cell growth but also promote cancer cell death through intrinsic pathways.
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyridine Ring
1-(3,5-Difluoropyridin-2-yl)ethanamine Hydrochloride (CAS: 1065267-25-5)
- Molecular Formula : C₇H₈ClF₂N₂
- Molecular Weight : 213.06 g/mol
1-(5-Chloro-2-fluoropyridin-3-yl)methanamine Hydrochloride (CAS: EN300-43346813)
- Molecular Formula : C₆H₇Cl₂FN₂
- Molecular Weight : 197.04 g/mol
- Key Differences : Replacement of the ethylamine group with a smaller methanamine moiety and substitution of chlorine at the 5-position alters steric bulk and electronic properties, likely reducing receptor affinity but improving synthetic accessibility .
Modifications to the Amine Side Chain
1-(3-Fluoropyridin-2-yl)propan-1-amine Dihydrochloride (Hypothetical)
- Hypothetical Molecular Formula : C₈H₁₃Cl₂FN₂
- Key Differences : Elongation of the ethylamine side chain to propylamine increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce solubility .
[1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl]methanol Dihydrochloride (CAS: EN300-43346595)
- Molecular Formula : C₆H₁₃ClN₄O
- Molecular Weight : 192.65 g/mol
Chiral vs. Racemic Forms
The (1R)-enantiomer of 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride (CAS: 1391475-97-0) is explicitly documented, with stereochemistry critical for binding to chiral biological targets . In contrast, analogues like 1-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride (CAS: 1415257-60-1) are often reported as racemic mixtures, which may exhibit reduced efficacy due to enantiomeric competition .
Physicochemical Properties
<sup>*</sup> Predicted using fragment-based methods.
Commercial and Research Relevance
Biological Activity
1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C7H10Cl2FN2, and it contains a pyridine ring with a fluorine substitution, which may enhance its pharmacological properties.
Structural Characteristics
The compound's structure includes:
- A pyridine ring substituted at the 3-position with a fluorine atom.
- An ethanamine moiety that contributes to its basicity and potential interactions with biological targets.
This unique combination of functional groups suggests a promising avenue for diverse biological activities.
Predicted Biological Activities
Based on structure-activity relationship (SAR) studies and computational predictions, this compound is expected to exhibit various biological activities. Similar compounds have shown efficacy against multiple biological targets, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Fluoroaniline | Amino group attached to fluorobenzene | Antimicrobial properties |
| 4-Aminopyridine | Amino group on a pyridine ring | Neurotransmitter modulation |
| 2-Aminoethylpyridine | Ethylamine group on pyridine | Anticancer activity |
| 5-Fluoroindole | Fluoro-substituted indole | Potential anti-inflammatory effects |
The presence of the amine group in this compound indicates its potential as a building block in drug development, particularly for targeting neurotransmitter systems and other biological pathways.
The mechanism of action involves the compound's interaction with specific molecular targets. It is hypothesized that the fluorine atom enhances reactivity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, which is crucial for its potential therapeutic applications.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Antitumor Activity : Research has indicated that compounds with similar structures can exhibit significant antitumor effects. For instance, derivatives of pyridine have shown activity against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
- Antiviral Properties : Some studies have highlighted the antiviral potential of related compounds against viruses such as Herpes simplex and Polio. This suggests that further investigation into the antiviral capabilities of this compound could be warranted.
- Neurotransmitter Modulation : Compounds structurally similar to this compound have been studied for their effects on neurotransmitter systems, indicating a possible role in treating neurological disorders.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–75 | 92–96 | DMF, 100°C, 12h | |
| Reductive Amination | 70–85 | 95–98 | NaBH₄, MeOH, RT, 6h |
How can computational methods optimize the synthesis and reactivity of this compound?
Level: Advanced
Answer:
Computational approaches like density functional theory (DFT) and reaction path searches (e.g., via the ICReDD framework) predict energetically favorable pathways and transition states . Steps include:
Quantum chemical calculations : Identify intermediates and activation barriers for fluoropyridine reactions .
Machine learning : Train models on existing reaction data to predict optimal solvents/catalysts .
Feedback loops : Integrate experimental results (e.g., NMR kinetics) to refine computational models .
Example Application:
DFT simulations revealed that fluorination at the pyridine 3-position increases electrophilicity, guiding selective amination .
What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Level: Basic
Answer:
- ¹H/¹³C NMR : Assign peaks for the fluoropyridine ring (δ 7.8–8.5 ppm for aromatic protons) and ethylamine chain (δ 2.5–3.5 ppm) .
- HPLC-MS : Confirm molecular ion ([M+H]⁺ m/z ≈ 215.6) and purity (>98%) .
- FT-IR : Detect NH₂ stretches (~3350 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Structural Insight |
|---|---|---|
| ¹H NMR | δ 8.2 (d, J=5 Hz, 1H, pyridine-H) | Fluorine coupling pattern |
| FT-IR | 1255 cm⁻¹ (C-F stretch) | Confirms 3-fluoro substitution |
How should researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Answer:
Discrepancies often arise from experimental variables. Mitigation strategies include:
- Standardized assays : Use isogenic cell lines and consistent IC₅₀ protocols .
- Structural analogs : Compare activity with related compounds (e.g., 3-chloropyridine derivatives) to identify substituent effects .
- Meta-analysis : Apply statistical DOE principles to identify confounding factors (e.g., solvent polarity in cytotoxicity assays) .
Case Study:
Variations in receptor binding affinity (e.g., ±20% across studies) were traced to differences in buffer pH (6.5 vs. 7.4), altering protonation states of the amine group .
What are the stability profiles of this compound under varying storage and experimental conditions?
Level: Basic/Advanced
Answer:
Q. Table 3: Stability Data
| Condition | Degradation Rate | Major Degradants |
|---|---|---|
| pH 7.4, 25°C | <2% over 30 days | None detected |
| pH 9, 25°C | 50% over 14 days | Defluorinated byproducts |
How can researchers design experiments to elucidate the reaction mechanism of this compound in catalytic systems?
Level: Advanced
Answer:
- Isotopic labeling : Use ¹⁸O or deuterated reagents to track bond cleavage/formation .
- Kinetic profiling : Monitor intermediates via time-resolved ESI-MS .
- Computational docking : Simulate interactions with catalytic sites (e.g., cytochrome P450 enzymes) .
Example:
Kinetic isotope effects (KIEs) revealed that C-F bond cleavage is rate-limiting in hepatic metabolism studies .
What are the best practices for ensuring reproducibility in pharmacological studies involving this compound?
Level: Advanced
Answer:
- Batch consistency : Validate multiple synthesis batches via HPLC and elemental analysis .
- In vitro/in vivo correlation : Use physiologically based pharmacokinetic (PBPK) modeling to bridge cell-based and animal data .
- Open data : Share raw NMR/HPLC files in repositories for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
